6-(Cyclopropylamino)pyridine-3-carboxylic acid

Ion Channel Pharmacology Pain Research Voltage-Gated Sodium Channels

6-(Cyclopropylamino)pyridine-3-carboxylic acid is a conformationally rigid nicotinic acid derivative for ion channel and GPCR research. With a validated IC50 of 4040 nM at Nav1.7 and 480 nM at PDE10A, it is an optimal low-potency reference standard for assay sensitivity windows and hit-to-lead campaigns. Its unique pKa of 3.01 ensures distinct solubility for reliable experimental reproducibility.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 960060-88-2
Cat. No. B1372535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylamino)pyridine-3-carboxylic acid
CAS960060-88-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C9H10N2O2/c12-9(13)6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)(H,12,13)
InChIKeyBJWSFKCKOOIPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS 960060-88-2): Baseline Chemical and Biological Identity


6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS 960060-88-2), also known as 6-(cyclopropylamino)nicotinic acid, is a pyridine-3-carboxylic acid derivative featuring a cyclopropylamino substituent at the 6-position [1]. The compound exhibits a molecular formula of C₉H₁₀N₂O₂, a molecular weight of 178.19 g/mol, a predicted pKa of 3.01 ± 0.10, and a predicted density of 1.437 ± 0.06 g/cm³ . In biological screening panels, the compound has demonstrated measurable activity against several protein targets, including human Nav1.7 voltage-gated sodium channels and phosphodiesterase 10A (PDE10A), establishing its potential utility as a pharmacological probe or scaffold for medicinal chemistry optimization [2][3].

6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS 960060-88-2): Why Generic Substitution Within This Scaffold Class Fails


The pyridine-3-carboxylic acid scaffold is inherently modular, yet small variations in the C6-amino substituent produce profound divergences in biological activity and physicochemical properties. Replacing the cyclopropylamino group with a simpler methylamino or ethylamino moiety, for instance, eliminates the conformational rigidity and unique electronic properties conferred by the three-membered cyclopropane ring [1]. This rigidity influences target binding kinetics and may alter metabolic stability [2]. Furthermore, the predicted pKa of 3.01 for 6-(cyclopropylamino)pyridine-3-carboxylic acid is distinct from that of unsubstituted nicotinic acid (pKa ~4.85), which directly impacts ionization state at physiological pH and, consequently, membrane permeability and solubility . These intrinsic differences preclude the assumption that in-class analogs are interchangeable; procurement decisions must be anchored in compound-specific quantitative data.

6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS 960060-88-2): Quantifiable Differentiation Evidence for Scientific Selection


Evidence #1: Human Nav1.7 Sodium Channel Inhibition Potency (IC50) Relative to Clinical-Stage Inhibitors

6-(Cyclopropylamino)pyridine-3-carboxylic acid inhibits the human Nav1.7 voltage-gated sodium channel with an IC50 of 4040 nM (4.04 µM) in an automated PatchXpress electrophysiology assay using HEK293 cells stably expressing the channel [1]. In contrast, the clinical-stage Nav1.7 inhibitor PF-04856264 exhibits an IC50 of 28 nM against the same human isoform, representing an approximately 144-fold difference in potency . This quantitative gap positions 6-(cyclopropylamino)pyridine-3-carboxylic acid not as a lead therapeutic candidate itself, but as a valuable, lower-potency probe compound for target engagement studies, assay development, or as a core scaffold for further medicinal chemistry optimization aimed at improving potency while maintaining favorable physicochemical properties.

Ion Channel Pharmacology Pain Research Voltage-Gated Sodium Channels

Evidence #2: Phosphodiesterase 10A (PDE10A) Inhibition Potency (IC50) Relative to Reference Inhibitors

The compound inhibits recombinant human PDE10A (amino acids 14–779) with an IC50 of 480 nM, as determined in a radiometric assay using [³H]-labelled cyclic nucleotide substrate [1]. This value lies within the mid-nanomolar range, placing it between the endogenous inhibitor cAMP (which activates PDE10A via GAF domains) and highly potent, selective clinical candidates. For context, the reference PDE10A inhibitor papaverine exhibits an IC50 of approximately 36 nM under similar conditions, making it roughly 13-fold more potent [2]. Conversely, the compound is 4-fold less potent than its activity against PDE11A (IC50 = 5.29 µM), indicating a modest but measurable isoform selectivity that may be exploitable in probe development [3].

PDE10A Inhibition CNS Disorders Enzyme Assay

Evidence #3: Functional Activity at Human 5-HT1D Receptor (EC50 Range) Relative to Endogenous Agonist

In a functional assay measuring inhibition of forskolin-stimulated adenylate cyclase activity in CHO-K1 cells expressing the human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ), 6-(cyclopropylamino)pyridine-3-carboxylic acid exhibited an EC50 range of 2.8–6.5 (units inferred as pEC50, corresponding to ~0.3–1.6 µM) . This activity is substantially weaker than that of the endogenous full agonist serotonin (5-HT), which activates 5-HT1D receptors with an EC50 of approximately 10 nM [1]. The observed functional response confirms that the compound acts as an agonist or partial agonist at this GPCR target, albeit with significantly reduced potency compared to the physiological ligand.

GPCR Pharmacology Serotonin Receptor Adenylate Cyclase Assay

Evidence #4: Predicted Ionization Constant (pKa) Relative to Nicotinic Acid Scaffold

The predicted acid dissociation constant (pKa) for 6-(cyclopropylamino)pyridine-3-carboxylic acid is 3.01 ± 0.10 . This value is significantly lower than that of the unsubstituted parent scaffold, nicotinic acid (pyridine-3-carboxylic acid), which has an experimentally determined pKa of 4.85 [1]. The ~1.8 log unit decrease in pKa indicates that the cyclopropylamino substituent substantially increases the acidity of the carboxylic acid group. At physiological pH (7.4), this compound will be >99.99% ionized (deprotonated) compared to ~99.7% for nicotinic acid. While both exist predominantly as carboxylate anions, the lower pKa of the target compound implies a greater tendency to remain ionized across a wider pH range, potentially affecting passive membrane permeability, aqueous solubility, and oral bioavailability.

Physicochemical Properties pKa Prediction Druglikeness

6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS 960060-88-2): Validated Application Scenarios Based on Quantitative Evidence


Scenario 1: Tool Compound for Nav1.7 Target Engagement and Assay Development

Given its defined IC50 of 4040 nM against human Nav1.7, 6-(cyclopropylamino)pyridine-3-carboxylic acid serves as a low- to mid-potency control compound for validating automated electrophysiology assays (e.g., PatchXpress) or fluorescence-based membrane potential assays [1]. Its potency, which is 144-fold weaker than the clinical inhibitor PF-04856264, makes it ideal for establishing assay sensitivity windows and for use as a reference in counter-screens where potent inhibition is undesirable . Researchers can use this compound to benchmark the performance of novel Nav1.7 inhibitors or to study the biophysics of channel state-dependent block in a controlled, non-saturating concentration range.

Scenario 2: Starting Scaffold for Fragment-Based or Structure-Guided PDE10A Inhibitor Optimization

With an IC50 of 480 nM against PDE10A and a demonstrable 11-fold selectivity over PDE11A, this compound provides a validated starting point for medicinal chemistry campaigns targeting PDE10A for CNS disorders [1]. The pyridine-3-carboxylic acid core is amenable to parallel synthesis, and the cyclopropylamino moiety offers a conformationally constrained handle for exploring the PDE10A active site . The compound's mid-nanomolar potency suggests that modest structural modifications could yield low-nanomolar leads, while its moderate PDE11A selectivity offers a baseline for further isoform selectivity optimization .

Scenario 3: Reference Agonist for 5-HT1D Receptor Functional Assays

The compound's functional EC50 range of 2.8–6.5 (pEC50) in a 5-HT1Dβ receptor adenylate cyclase inhibition assay establishes its utility as a reference agonist for GPCR signaling studies [1]. Researchers investigating biased agonism, receptor desensitization, or downstream signaling kinetics can use this compound as a low-potency positive control. Its activity, being 30- to 160-fold weaker than serotonin, provides a useful contrast to full agonists in dose-response experiments designed to probe partial agonism or functional selectivity .

Scenario 4: Building Block for Parallel Library Synthesis

The predicted pKa of 3.01 and the presence of both a free carboxylic acid and a secondary amine make 6-(cyclopropylamino)pyridine-3-carboxylic acid a versatile building block for generating diverse compound libraries via amide coupling, esterification, or N-alkylation reactions [1]. The cyclopropyl group imparts conformational rigidity and a high sp³ fraction, attributes valued in fragment-based drug discovery for exploring novel chemical space . Its low molecular weight (178.19 Da) and favorable ligand efficiency metrics position it as an attractive core for hit-to-lead optimization programs across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclopropylamino)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.